N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylbenzyl)furan-2-carboxamide
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Overview
Description
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyrimidine, sulfonamide, phenyl, and furan groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and furan intermediates. The key steps include:
Formation of 4,6-dimethylpyrimidine-2-amine: This intermediate is synthesized through the reaction of acetylacetone with guanidine.
Sulfamoylation: The 4,6-dimethylpyrimidine-2-amine undergoes sulfamoylation with sulfonyl chloride to form the sulfonamide derivative.
Coupling with 4-methylbenzyl bromide: The sulfonamide derivative is then coupled with 4-methylbenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or furan derivatives.
Scientific Research Applications
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)furan-2-carboxamide
Uniqueness
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-5-[(4-METHYLPHENYL)METHYL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H24N4O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-[(4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-16-4-6-19(7-5-16)15-21-10-13-23(33-21)24(30)28-20-8-11-22(12-9-20)34(31,32)29-25-26-17(2)14-18(3)27-25/h4-14H,15H2,1-3H3,(H,28,30)(H,26,27,29) |
InChI Key |
LBXIAKONZVJUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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